
(5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring and a carbamate group, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction yields 2-substituted benzoxazole derivatives, which are then further reacted with chlorinated phenylmethyl carbamates under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters allows for efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzoxazole ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic medium
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: N-bromosuccinimide (NBS), benzene ring stabilization
Major Products Formed
Oxidation: Formation of corresponding benzoxazole oxides
Reduction: Formation of reduced benzoxazole derivatives
Substitution: Formation of substituted benzoxazole compounds
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring facilitates binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This compound can interfere with cellular pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole ring structure and exhibit similar biological activities.
Phenylmethyl carbamates: These compounds have a carbamate group and are used in various industrial applications.
Uniqueness
(5-Chloro-1,3-benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is unique due to its combined benzoxazole and carbamate functionalities, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
104029-95-0 |
|---|---|
Molecular Formula |
C16H12Cl2N2O3 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
[(5-chloro-1,3-benzoxazol-2-yl)-(2-chlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-19-16(21)23-14(10-4-2-3-5-11(10)18)15-20-12-8-9(17)6-7-13(12)22-15/h2-8,14H,1H3,(H,19,21) |
InChI Key |
ZSFLFHWBZVWNKR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


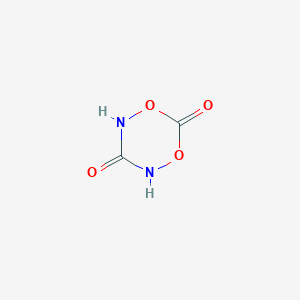
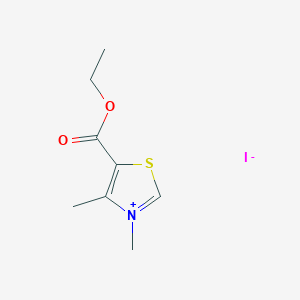

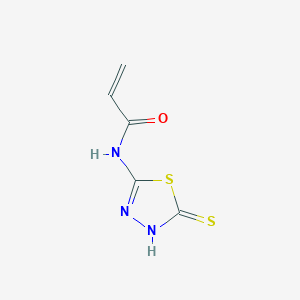
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
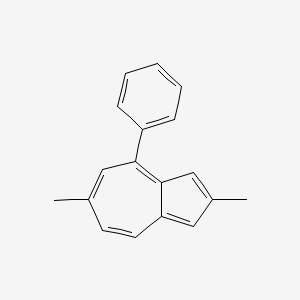
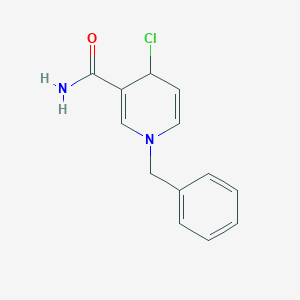
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
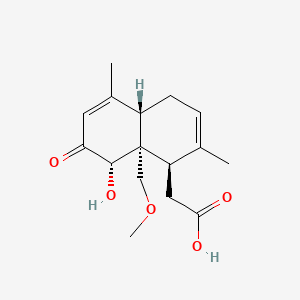
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
